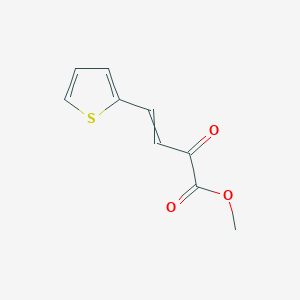
Trichloro(trichloromethoxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(trichloromethoxy)methane is an organochlorine compound with the chemical formula CCl3OCCl3. It is a derivative of trichloromethane (chloroform) and is characterized by the presence of both trichloromethyl and trichloromethoxy groups. This compound is known for its high reactivity and is used in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichloro(trichloromethoxy)methane can be synthesized through the chlorination of trichloromethane (chloroform) in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a catalyst such as iron or aluminum chloride. The process is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The chlorination of trichloromethane is conducted in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Trichloro(trichloromethoxy)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloromethanol and other oxidation products.
Reduction: Reduction reactions can convert it to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Trichloromethanol and other chlorinated alcohols.
Reduction: Dichloromethane and other less chlorinated derivatives.
Substitution: Various substituted trichloromethoxy compounds.
Scientific Research Applications
Trichloro(trichloromethoxy)methane has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mechanism of Action
The mechanism of action of trichloro(trichloromethoxy)methane involves its high reactivity due to the presence of multiple chlorine atoms. It can form reactive intermediates that interact with various molecular targets, including nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make it a strong electrophile.
Comparison with Similar Compounds
Similar Compounds
Trichloromethane (Chloroform): A simpler compound with the formula CHCl3, used as a solvent and anesthetic.
Tetrachloromethane (Carbon Tetrachloride): A related compound with the formula CCl4, used as a solvent and in fire extinguishers.
Dichloromethane (Methylene Chloride): A less chlorinated compound with the formula CH2Cl2, used as a solvent and in paint removers.
Uniqueness
Trichloro(trichloromethoxy)methane is unique due to the presence of both trichloromethyl and trichloromethoxy groups, which confer high reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications.
Properties
CAS No. |
109575-85-1 |
|---|---|
Molecular Formula |
C2Cl6O |
Molecular Weight |
252.7 g/mol |
IUPAC Name |
trichloro(trichloromethoxy)methane |
InChI |
InChI=1S/C2Cl6O/c3-1(4,5)9-2(6,7)8 |
InChI Key |
SMYMDRJWEFCCCI-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


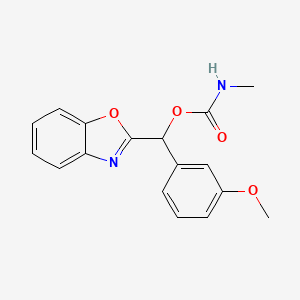

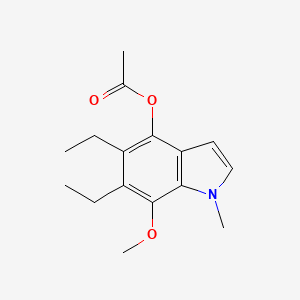
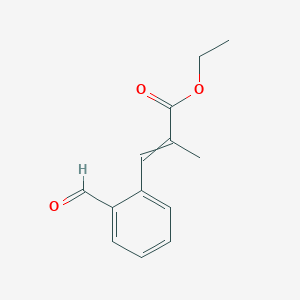

![2-Chloro-N-[(4-chlorocyclopent-2-en-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14338949.png)

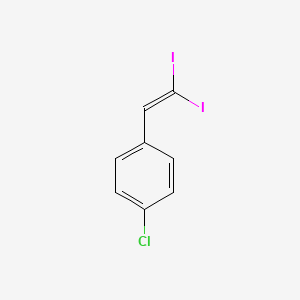

![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
![Benzenesulfonamide, N-[[(2-methoxyphenyl)amino]carbonyl]-](/img/structure/B14338995.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
